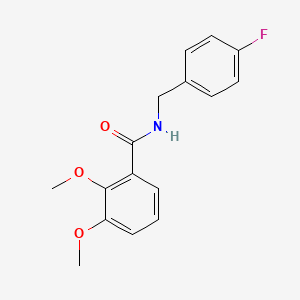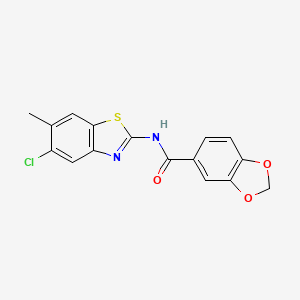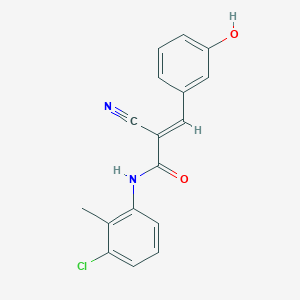![molecular formula C14H19N3 B5797283 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline, also known as DMPEA, is a chemical compound that has been the subject of scientific research in recent years. DMPEA is a pyrazole derivative, which means it contains a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline is not yet fully understood. However, it has been proposed that N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline may act as an inhibitor of certain enzymes involved in disease processes, such as cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline may also interact with cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has also been shown to have neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a relatively low toxicity profile. However, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline also has some limitations. For example, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline is not yet fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline. One potential area of investigation is the development of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the use of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline as a fluorescent probe for bioimaging. Additionally, the synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline-based materials with unique properties is an area of interest for materials science researchers. Further studies are needed to fully understand the mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline can be achieved through several methods, including the reaction of 3,5-dimethylpyrazole with 4-ethylaniline in the presence of a catalyst or the reduction of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-nitroaniline. The purity of the final product can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has also been studied for its potential use as a fluorescent probe in bioimaging and as a building block for the synthesis of materials with unique properties.
Propiedades
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-4-13-5-7-14(8-6-13)15-10-17-12(3)9-11(2)16-17/h5-9,15H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQUEQZWYZOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)

![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)
![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)
![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)


![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)



![4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B5797299.png)
